molecular formula C6H7NO3S B358948 3-Aminobenzenesulfonic acid CAS No. 121-47-1

3-Aminobenzenesulfonic acid

Cat. No.: B358948
CAS No.: 121-47-1
M. Wt: 173.19g/mol
InChI Key: ZAJAQTYSTDTMCU-UHFFFAOYSA-N
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Description

3-Aminobenzenesulfonic acid (CAS 121-47-1), also known as metanilic acid, is an aromatic sulfonic acid derivative with the molecular formula C₆H₇NO₃S (MW 173.19) . It features a sulfonic acid group (-SO₃H) and an amino group (-NH₂) at the meta positions on the benzene ring. This compound is a beige crystalline solid with a high melting point (>300°C) and slight water solubility (1.69 g/cm³ density) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobenzenesulfonic acid can be synthesized through the sulfonation of nitrobenzene followed by reduction. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through crystallization and filtration processes .

Chemical Reactions Analysis

3-Aminobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Production of Azo Dyes:
3-Aminobenzenesulfonic acid is a crucial intermediate in the synthesis of azo dyes. The sodium salt of this compound is utilized to create various azo dyes, which are widely used in textiles and food coloring due to their vibrant colors and stability .

2. Fine Chemicals:
The compound serves as a building block for the synthesis of sulfa drugs and other fine chemicals. Its sulfonic acid group enhances solubility and reactivity, making it suitable for pharmaceutical applications .

Analytical Chemistry

1. High-Performance Liquid Chromatography (HPLC):
this compound can be effectively analyzed using reverse-phase HPLC methods. For instance, it can be separated on Newcrom R1 HPLC columns using a mobile phase composed of acetonitrile, water, and phosphoric acid. This method is scalable and applicable for isolating impurities in preparative separations, as well as for pharmacokinetic studies .

ApplicationMethodDetails
HPLC AnalysisNewcrom R1 ColumnMobile phase: Acetonitrile, water, phosphoric acid; suitable for mass spectrometry .

Materials Science

1. Synthesis of Conductive Polymers:
Recent studies have demonstrated the potential of this compound in synthesizing conductive polymers like sulfonated polyaniline. This process involves the oxidation of this compound catalyzed by laccase, resulting in a polymer that exhibits electrical conductivity. The reaction monitored by UV-vis spectroscopy shows distinct absorption peaks indicative of polymer formation .

2. Nanomaterials Functionalization:
In nanotechnology, this compound has been used to functionalize carbon nanotubes, enhancing their properties for applications in environmental remediation and sensor development. Studies have shown that these functionalized nanotubes can affect root growth in plants, indicating their potential use in agricultural applications .

Case Studies

Case Study 1: Oxidation Mechanism Analysis
A study investigated the oxidation of this compound using laccase enzymes under controlled conditions. The results indicated the formation of various products, including 3,3'-bis(sulfonate) azobenzene and sulfonated polyaniline. Electrochemical measurements revealed an irreversible oxidation process that contributes to understanding the compound's reactivity and potential applications in organic electronics .

Case Study 2: Crystal Growth for Thermal Applications
Research focused on the growth and characterization of single crystals of this compound for thermal management applications. The study highlighted the thermal stability and unique properties of these crystals, suggesting their potential use in heat-resistant materials .

Mechanism of Action

The mechanism of action of 3-aminobenzenesulfonic acid involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. In reduction reactions, it can accept electrons to form reduced products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Substituents Unique Properties/Applications References
3-Aminobenzenesulfonic acid 121-47-1 C₆H₇NO₃S -NH₂ (meta), -SO₃H (meta) Dye intermediates; mutagenic at low pH
3-Amino-5-bromobenzene-1-sulfonic acid 1375474-43-3 C₆H₆BrNO₃S -Br (para), -NH₂ (meta), -SO₃H Enhanced reactivity for nucleophilic substitution; used in drug synthesis
2-Amino-4-(trifluoromethyl)benzenesulfonic acid 1513-44-6 C₇H₆F₃NO₃S -CF₃ (para), -NH₂ (ortho) Lipophilic; enzyme inhibition in drug design
3-(Dimethylamino)benzenesulfonic acid 618-09-7 C₈H₁₁NO₃S -N(CH₃)₂ (meta), -SO₃H Solubility in organic solvents; dye/pharma precursor
4-Aminobenzenesulfonamide 63-74-1 C₆H₈N₂O₂S -NH₂ (para), -SO₂NH₂ Antibacterial (sulfa drugs)
3-(3-Aminobenzenesulfonyl)benzoic acid N/A C₁₃H₁₁NO₅S -NH₂ (meta), -SO₂-C₆H₄-COOH Dual functionality for enzyme inhibition

Reactivity and Functional Group Influence

  • Halogenated Derivatives: 3-Amino-5-bromobenzene-1-sulfonic acid (): The bromine atom facilitates nucleophilic aromatic substitution, enabling diverse synthetic pathways for pharmaceuticals and agrochemicals. Its meta-substitution pattern contrasts with para-substituted analogs, reducing steric hindrance . 2-Amino-4-(trifluoromethyl)benzenesulfonic acid (): The electron-withdrawing -CF₃ group enhances electrophilicity, making it a potent intermediate in fluorinated drug candidates .
  • Amino Group Modifications: 3-(Dimethylamino)benzenesulfonic acid (): The dimethylamino group (-N(CH₃)₂) increases electron density on the ring, improving solubility in polar aprotic solvents. This property is advantageous in polymer synthesis (e.g., electrochromic devices) .
  • Sulfonamide vs. Sulfonic Acid: 4-Aminobenzenesulfonamide (): The sulfonamide group (-SO₂NH₂) confers antibacterial activity by inhibiting dihydropteroate synthase. In contrast, this compound lacks this moiety, limiting its direct therapeutic use .

Biological Activity

3-Aminobenzenesulfonic acid, also known as metanilic acid, is an aromatic sulfonic acid with notable biological activities and applications in various fields, including materials science and biomedicine. This article explores the compound's biological properties, synthesis methods, and potential applications based on diverse research findings.

  • Molecular Formula : C₆H₇N₃O₃S
  • Molecular Weight : Approximately 173.19 g/mol
  • Appearance : White powder or colorless needles
  • Solubility : Weakly soluble in water (<1 mg/mL at 72°F)

Biological Activities

This compound exhibits several biological activities that are significant for both industrial applications and biomedical research:

  • Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial properties, making it a candidate for use in various disinfectants and antiseptics.
  • Cytocompatibility : Studies have shown that polymers synthesized from this compound, such as sulfonated polyanilines, demonstrate cytocompatibility. This property is crucial for potential applications in neural tissue engineering.
  • Electrochemical Activity : The compound has been incorporated into electrochemical sensors, particularly glucose biosensors, where it enhances conductivity and surface area, leading to improved sensor performance. The electrochemical oxidation of this compound results in products that exhibit unique optical properties, which can be utilized in various sensing applications .

Synthesis Methods

This compound can be synthesized through various methods:

  • Electrochemical Polymerization : This method involves the direct electrochemical oxidation of this compound on conductive substrates, leading to the formation of polyaniline composites that are useful for sensor applications .
  • Enzymatic Oxidation : Laccase-catalyzed oxidation of this compound has been explored to produce sulfonated polymers with distinct properties. This process has been monitored using UV-vis spectroscopy to track the formation of products over time .

Case Study 1: Glucose Biosensor Development

A study published in the International Journal of Electrochemical Science reported the development of a glucose biosensor using a three-dimensional polyaniline structure functionalized with this compound. The sensor exhibited high sensitivity and selectivity for glucose detection, demonstrating a linear response over a wide concentration range (5.00 × 10^-4 M to 1.65 × 10^-2 M) with a detection limit of 1.16 × 10^-6 M .

Case Study 2: Neural Tissue Engineering

Research published in ACS Applied Materials & Interfaces highlighted the use of sulfonated polyanilines derived from this compound as scaffolds for neural tissue engineering. These materials showed promising cytocompatibility and mechanical properties suitable for supporting neuronal growth and differentiation.

Comparative Analysis

The following table summarizes key characteristics and comparisons with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
This compound C₆H₇N₃O₃SAntimicrobial properties; used in biosensors; cytocompatible polymers
Sulfanilic Acid C₆H₇N₃O₃SIsomer; similar uses in dye production; less studied for biological applications
Aniline C₆H₅NH₂Precursor for many dyes; lacks sulfonic group; more toxic than sulfonated derivatives
p-Aminobenzoic Acid C₇H₇N₃O₂Used in pharmaceuticals; different solubility and reactivity profiles

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 3-Aminobenzenesulfonic acid in laboratory settings?

  • Methodology : The compound is synthesized via sulfonation of 3-aminophenol using concentrated sulfuric acid under controlled temperatures (240–245°C). An alternative route involves the substitution of the sulfonic acid group in this compound derivatives through caustic soda fusion, followed by vacuum distillation to isolate the product .
  • Key Considerations : Temperature control is critical to avoid over-sulfonation. Yield optimization requires precise stoichiometric ratios (e.g., 1:3 molar ratio of 3-aminophenol to H₂SO₄) and reaction times of 5–6 hours .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

  • Data : The compound has limited water solubility (10.22 g/L at 7.75°C; 13.20 g/L at 16.75°C) and decomposes above 300°C .
  • Experimental Design : For aqueous reactions, pre-dissolution in warm water (40–50°C) or polar aprotic solvents (e.g., DMSO) is recommended. Solubility constraints necessitate careful solvent selection for homogeneous reaction conditions .

Advanced Research Questions

Q. How can this compound be copolymerized with polyaniline to enhance electrochemical sensor performance?

  • Methodology : The compound is integrated into polyaniline via oxidative polymerization using ammonium persulfate as an initiator. The sulfonic acid groups improve proton conductivity and biocompatibility, enabling applications in glucose biosensors .
  • Performance Metrics : Modified polyaniline exhibits a 30% increase in active surface area (measured via BET analysis) and a 15% improvement in electron transfer efficiency (cyclic voltammetry) compared to unmodified polymers .

Q. What analytical methods are most effective for detecting trace levels of this compound in environmental samples?

  • Optimized Protocol : Anion exchange chromatography with UV-Vis detection (234 nm) using a sulfate-based mobile phase (pH 9.0) achieves a detection limit of 0.01 mg/L. This method reduces interference from water-negative peaks compared to carbonate-based systems .
  • Validation : Recovery rates of 97.0–98.8% and RSD <1% (n=5) confirm reproducibility. Column selection (e.g., Dionex IonPac AS11-HC) enhances retention time consistency .

Q. How do structural modifications (e.g., chloro or hydroxy substituents) alter the reactivity of this compound in enzyme interaction studies?

  • Case Study : Derivatives like 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid show enhanced binding affinity to tyrosinase (Kd = 2.3 µM vs. 5.8 µM for the parent compound) due to steric and electronic effects from chloro and hydroxy groups .
  • Contradictions : Conflicting reports on inhibitory activity (IC₅₀ ranging from 12–45 µM) highlight the need for standardized assay conditions (pH 7.4, 25°C) and enzyme purity .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies, and how can these inconsistencies be resolved?

  • Root Causes : Discrepancies arise from differences in sulfonation agent purity (e.g., H₂SO₄ vs. oleum), reaction scaling (batch vs. continuous flow), and isolation techniques (e.g., crystallization vs. precipitation) .
  • Resolution : Standardizing protocols (e.g., using 98% H₂SO₄, 240°C, 6-hour reaction) and reporting by-product profiles (e.g., sulfone derivatives via HPLC) improves cross-study comparability .

Properties

IUPAC Name

3-aminobenzenesulfonic acid
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InChI

InChI=1S/C6H7NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
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InChI Key

ZAJAQTYSTDTMCU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N
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Molecular Formula

C6H7NO3S
Record name 3-AMINOBENZENE SULFONIC ACID
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Related CAS

105009-55-0, 1126-34-7 (mono-hydrochloride salt)
Record name Poly(m-aminobenzenesulfonic acid)
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DSSTOX Substance ID

DTXSID6024462
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Molecular Weight

173.19 g/mol
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Physical Description

3-aminobenzene sulfonic acid appears as white powder. Small colorless needles; toxic., Dry Powder, Colorless or white solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.69 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.0000002 [mmHg]
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CAS No.

121-47-1
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Melting Point

Decomposes without melting (NTP, 1992)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

CID 86137907
3-Aminobenzenesulfonic acid
CID 86137907
CID 86137907
3-Aminobenzenesulfonic acid
CID 86137907
3-Aminobenzenesulfonic acid
CID 86137907
CID 86137907
3-Aminobenzenesulfonic acid
CID 86137907
CID 86137907
3-Aminobenzenesulfonic acid
CID 86137907
3-Aminobenzenesulfonic acid

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